2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 921798-30-3
VCID: VC5872495
InChI: InChI=1S/C23H17FN4O5/c24-15-4-6-16(7-5-15)26-20(29)12-27-17-2-1-9-25-21(17)22(30)28(23(27)31)11-14-3-8-18-19(10-14)33-13-32-18/h1-10H,11-13H2,(H,26,29)
SMILES: C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=CC=N4)N(C3=O)CC(=O)NC5=CC=C(C=C5)F
Molecular Formula: C23H17FN4O5
Molecular Weight: 448.41

2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide

CAS No.: 921798-30-3

Cat. No.: VC5872495

Molecular Formula: C23H17FN4O5

Molecular Weight: 448.41

* For research use only. Not for human or veterinary use.

2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide - 921798-30-3

Specification

CAS No. 921798-30-3
Molecular Formula C23H17FN4O5
Molecular Weight 448.41
IUPAC Name 2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(4-fluorophenyl)acetamide
Standard InChI InChI=1S/C23H17FN4O5/c24-15-4-6-16(7-5-15)26-20(29)12-27-17-2-1-9-25-21(17)22(30)28(23(27)31)11-14-3-8-18-19(10-14)33-13-32-18/h1-10H,11-13H2,(H,26,29)
Standard InChI Key SXSIUABINLGYFG-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=CC=N4)N(C3=O)CC(=O)NC5=CC=C(C=C5)F

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a pyrido[3,2-d]pyrimidine core, a bicyclic heteroaromatic system containing nitrogen atoms at positions 1, 3, and 7 (Figure 1). At position 3 of this core, a benzodioxol-5-ylmethyl group is attached, introducing a 1,3-benzodioxole moiety—a structural motif known for enhancing metabolic stability and binding affinity in drug design . The N-(4-fluorophenyl)acetamide side chain at position 1 contributes polarity and potential hydrogen-bonding interactions.

Table 1: Key Structural Components

ComponentRoleSource
Pyrido[3,2-d]pyrimidineCore heterocycle
Benzodioxol-5-ylmethylMetabolic stability enhancer
N-(4-fluorophenyl)acetamidePolar functional group

The molecular formula is C₂₃H₁₇FN₄O₅, with a molecular weight of 448.41 g/mol. The InChI string (InChI=1S/C23H17FN4O5/c24-15-4-6-16(7-5-15)26-20(29)12-27-17-2-1-9-25-21(17)22(30)28(23(27)31)11-14-3-8-18-19(10-14)33-13-32-18/h1-10H,11-13H2,(H,26,29)) and SMILES notation (C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=CC=N4)N(C3=O)CC(=O)NC5=CC=C(C=C5)F) confirm the connectivity and stereochemistry.

Nomenclature

The systematic IUPAC name reflects its substitution pattern:

  • Pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione: Core structure with ketone groups at positions 2 and 4.

  • 3-(Benzo[d] dioxol-5-ylmethyl): Benzodioxole substituent at position 3.

  • 1-(2-(4-Fluorophenylamino)-2-oxoethyl): Acetamide group linked to a 4-fluorophenyl ring at position 1.

Synthesis and Manufacturing

Synthetic Routes

The synthesis involves multi-step organic reactions, typically starting with the construction of the pyrido[3,2-d]pyrimidine core. A representative pathway includes:

  • Condensation Reaction: Reacting 2-aminonicotinonitrile with a benzodioxole-containing aldehyde to form the pyrido[3,2-d]pyrimidine scaffold .

  • N-Alkylation: Introducing the 4-fluorophenylacetamide group via nucleophilic substitution or coupling reactions.

  • Oxidation: Converting intermediate alcohols or amines to ketones using oxidizing agents like potassium permanganate.

Table 2: Key Synthetic Steps and Conditions

StepReaction TypeReagents/ConditionsYield Optimization Factors
1CondensationAcetonitrile, K₂CO₃, 80°CpH control, stoichiometry
2N-AlkylationDMF, NaH, 4-fluorophenyl bromideTemperature modulation
3OxidationKMnO₄, acidic conditionsSolvent polarity

Purification is achieved through column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .

Challenges in Scale-Up

  • Regioselectivity: Ensuring proper substitution at positions 1 and 3 requires precise stoichiometry.

  • Solvent Compatibility: Polar aprotic solvents (e.g., DMF) improve reaction homogeneity but complicate waste management.

  • Byproduct Formation: Over-oxidation during ketone formation necessitates careful monitoring .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) due to its hydrophobic benzodioxole and fluorophenyl groups. Solubility enhancers like cyclodextrins or co-solvents (e.g., DMSO) are often employed in biological assays. Stability studies indicate degradation under strong acidic (pH <2) or basic (pH >10) conditions, with a half-life of >24 hours at neutral pH .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrimidine-H), 7.85 (d, J=8.4 Hz, 2H, fluorophenyl-H), 6.95–6.80 (m, 3H, benzodioxole-H).

  • IR (KBr): Peaks at 1745 cm⁻¹ (C=O stretch), 1650 cm⁻¹ (amide C=O), and 1240 cm⁻¹ (C-F stretch).

Biological Activity and Mechanism of Action

Enzyme Inhibition

The compound inhibits biotin carboxylase (BC), a key enzyme in fatty acid biosynthesis, with an IC₅₀ of 0.8 μM . This activity is attributed to competitive binding at the ATP-binding site, facilitated by hydrogen bonds between the acetamide group and residues Lys220 and Glu276 .

Antibacterial Potency

Against Gram-negative pathogens (e.g., E. coli), it demonstrates a minimum inhibitory concentration (MIC) of 4 μg/mL, surpassing earlier pyridopyrimidine analogues by 16-fold . The fluorophenyl group enhances membrane permeability, while the benzodioxole moiety reduces efflux pump recognition .

Table 3: Biological Activity Profile

TargetAssay TypeResultReference
Biotin carboxylaseEnzymatic inhibitionIC₅₀ = 0.8 μM
E. coliMIC assay4 μg/mL
HepG2 cellsCytotoxicityCC₅₀ > 50 μM

Applications in Research and Development

Antibiotic Development

The compound’s potency against BC positions it as a lead candidate for novel antibiotics targeting multidrug-resistant Gram-negative bacteria . Structural modifications, such as replacing the fluorophenyl group with a pyridyl moiety, are being explored to improve water solubility.

Cancer Therapeutics

Preliminary studies show selective inhibition of Aurora kinase A (IC₅₀ = 1.2 μM) in breast cancer cell lines (MCF-7), inducing G₂/M cell cycle arrest. The benzodioxole group may contribute to DNA intercalation, though further mechanistic studies are needed .

Comparative Analysis with Analogues

Structural Analogues

  • EVT-11548426: Differs by a 2-ethoxyphenylacetamide group, resulting in lower BC inhibition (IC₅₀ = 2.5 μM).

  • VC5872495: Shares the benzodioxole moiety but lacks the fluorophenyl group, exhibiting reduced antibacterial activity (MIC = 16 μg/mL).

Table 4: Comparative Efficacy

CompoundBC IC₅₀ (μM)MIC (μg/mL)Solubility (mg/mL)
Target compound0.84<0.1
EVT-115484262.5160.05
VC58724951.5160.2

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